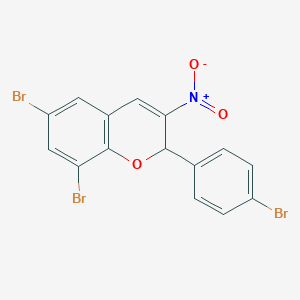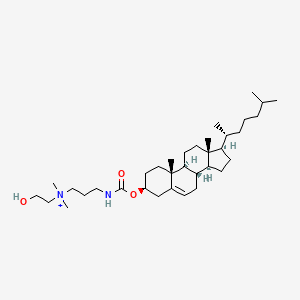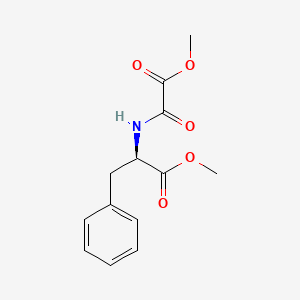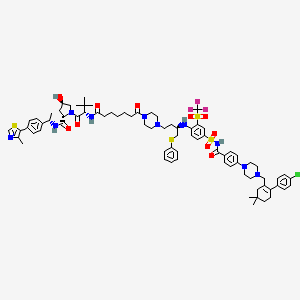
DT2216
描述
DT2216 is a selective B-cell lymphoma extra large (BCL-XL) proteolysis-targeting chimera (PROTAC). This compound targets BCL-XL to the Von Hippel-Lindau (VHL) E3 ligase for degradation. This compound inhibits various BCL-XL-dependent leukemia and cancer cells but considerably less toxic to platelets
科学研究应用
T细胞淋巴瘤(TCLs)中的应用
DT2216 是一种 Bcl-xL 特异性降解剂,已显示出对依赖 Bcl-xL 的 T 细胞淋巴瘤具有高度活性 {svg_1}. 在临床前研究中,this compound 选择性地诱导了癌细胞中 B 细胞淋巴瘤超大型(或 BCL-XL)的降解 {svg_2} {svg_3} {svg_4}. 这要么刺激细胞凋亡的恢复,要么使细胞对化疗更敏感 {svg_5} {svg_6} {svg_7}.
联合治疗中的应用
This compound 已与 ABT199(一种选择性 Bcl-2 抑制剂)联合用于治疗 TCLs。 这种组合协同减少了疾病负担,并改善了依赖 Bcl-2 和 Bcl-xL 的 TCL 患者来源异种移植(PDX)小鼠模型的生存期 {svg_8}.
克服血小板减少症中的应用
This compound 克服了小分子 Bcl-xL 抑制剂的毒性,这些抑制剂由于靶向性和剂量限制性血小板减少症而在临床开发中失败 {svg_9}. This compound 将 Bcl-xL 靶向 Von Hippel Lindau (VHL) E3 连接酶进行蛋白酶体降解 {svg_10}. 血小板表达的 VHL 水平非常低,这表明它们将免受 this compound 的促凋亡作用的影响 {svg_11}.
体外研究中的应用
This compound 已使用 MTS 测定、免疫印迹和流式细胞术在体外进行测试 {svg_12}. 结果表明,this compound 选择性地杀死各种依赖 Bcl-xL 的 TCL 细胞,包括 MyLa 细胞 {svg_13}.
体内研究中的应用
This compound 已使用 TCL 细胞异种移植和 PDX 模型在小鼠体内进行测试 {svg_14}. This compound 单独对小鼠中的 MyLa TCL 异种移植高度有效,不会引起明显的血小板减少症或其他毒性 {svg_15}.
临床试验中的应用
This compound 已获得美国食品药品监督管理局 (FDA) 的快速通道认定,用于治疗复发或难治性外周 T 细胞淋巴瘤 (PTCL) 和皮肤 T 细胞淋巴瘤 (CTCL) {svg_16}. 它还获得了 FDA 的孤儿药认定,用于治疗 T 细胞淋巴瘤 {svg_17}.
作用机制
- DT2216 induces cytochrome c release, activates caspase-9, and subsequently triggers caspase-3 activation in sensitive cancer cells .
- Importantly, this compound is less toxic to platelets compared to other Bcl-xL inhibitors like ABT263 .
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
DT2216 plays a crucial role in biochemical reactions by specifically targeting and degrading BCL-XL through the ubiquitin-proteasome system. It interacts with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of BCL-XL . This interaction is highly selective, sparing other BCL-2 family proteins and minimizing off-target effects. The degradation of BCL-XL disrupts its anti-apoptotic function, promoting apoptosis in cancer cells dependent on BCL-XL for survival .
Cellular Effects
This compound exerts significant effects on various cell types, particularly cancer cells. By degrading BCL-XL, this compound induces apoptosis in BCL-XL-dependent cells, such as T-cell lymphomas and certain solid tumors . This compound influences cell signaling pathways by disrupting the balance between pro-apoptotic and anti-apoptotic signals, leading to increased cell death. Additionally, this compound affects gene expression by modulating the levels of BCL-XL, thereby altering the cellular response to apoptotic stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to both BCL-XL and the VHL E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, leading to the ubiquitination of BCL-XL and its subsequent degradation by the proteasome . The selective degradation of BCL-XL by this compound is achieved through the specific recognition of BCL-XL by the PROTAC, ensuring targeted action and minimizing off-target effects . This mechanism effectively reduces the levels of BCL-XL, promoting apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under experimental conditions, maintaining its activity over extended periods . Studies have shown that this compound induces sustained degradation of BCL-XL, leading to prolonged apoptotic effects in cancer cells . Long-term exposure to this compound has not resulted in significant resistance development, indicating its potential for durable therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively degrades BCL-XL and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, some adverse effects, such as mild thrombocytopenia, have been observed . The therapeutic window of this compound allows for effective cancer cell targeting while minimizing toxic side effects, making it a promising candidate for further development .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with the ubiquitin-proteasome system, where it facilitates the ubiquitination and degradation of BCL-XL . This process involves the recruitment of the VHL E3 ubiquitin ligase, which tags BCL-XL for proteasomal degradation . The degradation of BCL-XL alters the metabolic flux within cancer cells, promoting apoptotic pathways and reducing cell survival .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with cellular transporters and binding proteins. The compound’s design allows it to efficiently reach its target, BCL-XL, within the cellular environment . This compound’s distribution is influenced by its interactions with the VHL E3 ubiquitin ligase, ensuring its localization to sites where BCL-XL is present . This targeted distribution enhances the compound’s efficacy in degrading BCL-XL and inducing apoptosis .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with BCL-XL and the VHL E3 ubiquitin ligase . The compound’s design includes targeting signals that direct it to specific cellular compartments, ensuring efficient degradation of BCL-XL . Post-translational modifications of this compound may further influence its localization and activity, optimizing its function within the cellular environment .
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[7-[4-[(3R)-3-[4-[[4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95)/t51-,59+,61+,66-,71+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVFFBGSTYQHRO-REQIQPEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CCC(CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CC[C@H](CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H96ClF3N10O10S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1542.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2365172-42-3 | |
| Record name | DT-2216 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2365172423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DT-2216 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8JQ9V7JAJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime](/img/structure/B607142.png)
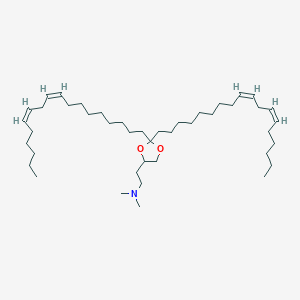
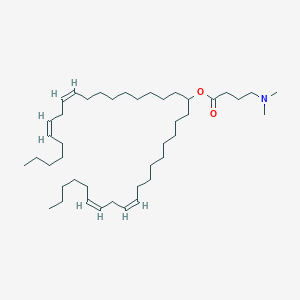
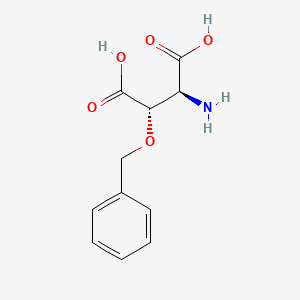
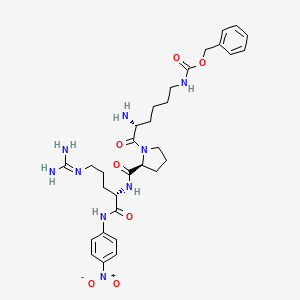

![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)
![4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine](/img/structure/B607155.png)
